

"crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound, providing a reproducible methodology for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development, offering insights into the solid-state conformation and intermolecular interactions that can influence the physicochemical and biological properties of this class of compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] The therapeutic potential of sulfonamides is often dictated by their molecular structure and the

intricate network of intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of new therapeutic agents. This guide focuses on the detailed crystallographic analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** ($C_{13}H_{14}N_2O_2S$). The title compound crystallized with two independent molecules in the asymmetric unit, both adopting V-shaped conformations.^[2] The crystal structure is stabilized by a three-dimensional network of N—H···O and N—H···N hydrogen bonds.^[2]

Crystallographic Data

The crystal structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.^[2]

Parameter	Value
Crystal Data	
Chemical Formula	C ₁₃ H ₁₄ N ₂ O ₂ S
Formula Weight	262.32 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.0598 (3)
b (Å)	14.7702 (11)
c (Å)	35.026 (2)
V (Å ³)	2617.7 (3)
Z	8
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
μ (mm ⁻¹)	0.24
Crystal Size (mm)	0.41 × 0.35 × 0.20
Data Collection	
Diffractometer	Bruker APEXII CCD
Absorption Correction	Multi-scan (SADABS)
Tmin / Tmax	0.907 / 0.953
Measured Reflections	14160
Independent Reflections	6049
Reflections with $I > 2\sigma(I)$	3138
R _{int}	0.048
Refinement	

R[F ² > 2σ(F ²)]	0.058
wR(F ²)	0.122
S (Goodness-of-fit)	0.98
Reflections	6049
Parameters	345
Δρ _{max} / Δρ _{min} (e Å ⁻³)	0.19 / -0.23
Flack Parameter	-0.03 (8)

Molecular and Crystal Structure

The asymmetric unit of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** contains two independent molecules, designated as A and B.^[2] Both molecules adopt a similar V-shaped conformation.^[2]

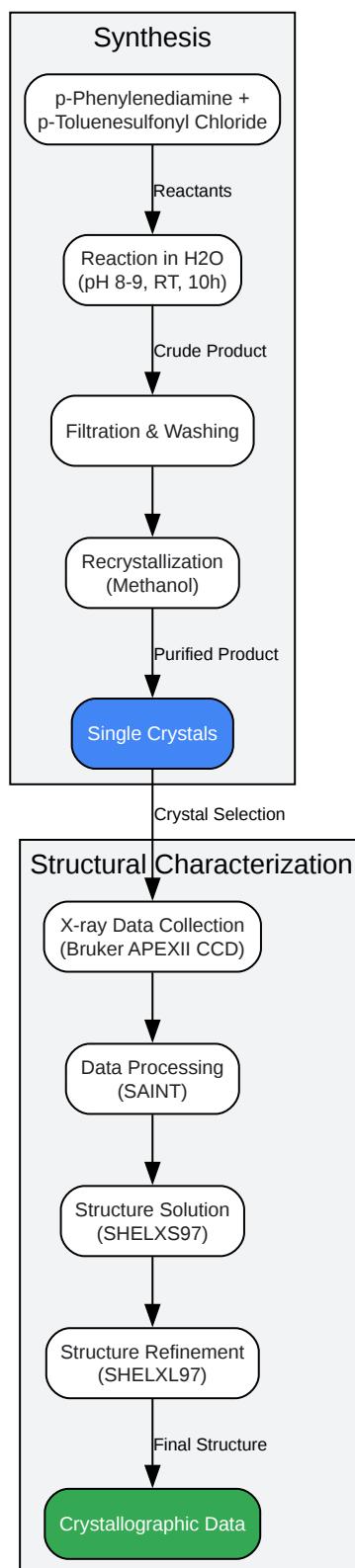
Key conformational features:^[2]

- The dihedral angles between the benzene rings are identical at 45.86 (13)°.
- The C—S—N—C torsion angles are similar, with values of 67.9 (3)° for molecule A and 70.2 (3)° for molecule B.
- The bond angle sums around the sulfonamide nitrogen atoms (N1 and N3) are 349.4° and 344.1°, respectively, indicating a tendency towards a pyramidal geometry.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N interactions, which generates a three-dimensional network structure.^[2]

Experimental Protocols

Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide^[2]


- To a 100 ml round-bottom flask containing p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml), add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).
- Stir the resulting suspension for 10 hours at room temperature.
- Maintain the pH of the reaction mixture between 8 and 9 by the addition of a 3% sodium carbonate solution.
- Collect the light brown precipitate that forms by filtration.
- Wash the precipitate with distilled water and allow it to dry.
- Recrystallize the crude product from methanol to obtain light brown needles of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Single-Crystal X-ray Diffraction[2]

- Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo K α radiation.
- Cell Refinement and Data Reduction: Cell refinement and data reduction were performed using the SAINT software package.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined using SHELXL97.
- Hydrogen Atom Treatment: The N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The C-bound hydrogen atoms were placed in calculated positions and treated as riding atoms.
- Molecular Graphics: The ORTEP-3 program was used to generate molecular graphics.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and structural characterization of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331136#crystal-structure-of-n-4-aminophenyl-4-methylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

